1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-7-methyl-
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Overview
Description
“1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-7-methyl-” is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-7-methyl-” typically involves multi-step organic reactions. Common starting materials include pyrrole and pyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrrolopyrimidine ring, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
Biologically, “1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-7-methyl-” may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act on specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of “1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-7-methyl-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione
- 1,3-Diethyl-7-methyl-1H-pyrrolo(2,3-d)pyrimidine-2,4-dione
Uniqueness
“1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-7-methyl-” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
53681-01-9 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1,3-diethyl-7-methylpyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O2/c1-4-13-9-8(6-7-12(9)3)10(15)14(5-2)11(13)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
DSQGUESQOLYNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CN2C)C(=O)N(C1=O)CC |
Origin of Product |
United States |
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